molecular formula C12H16BrClN4O B6701185 N-(6-bromo-1-ethylbenzimidazol-2-yl)-2-(methylamino)acetamide;hydrochloride

N-(6-bromo-1-ethylbenzimidazol-2-yl)-2-(methylamino)acetamide;hydrochloride

Cat. No.: B6701185
M. Wt: 347.64 g/mol
InChI Key: WVFNARKNKQRCKP-UHFFFAOYSA-N
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Description

N-(6-bromo-1-ethylbenzimidazol-2-yl)-2-(methylamino)acetamide;hydrochloride: is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a bromine atom at the 6th position of the benzimidazole ring, an ethyl group at the 1st position, and a methylaminoacetamide group at the 2nd position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

N-(6-bromo-1-ethylbenzimidazol-2-yl)-2-(methylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O.ClH/c1-3-17-10-6-8(13)4-5-9(10)15-12(17)16-11(18)7-14-2;/h4-6,14H,3,7H2,1-2H3,(H,15,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFNARKNKQRCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Br)N=C1NC(=O)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1-ethylbenzimidazol-2-yl)-2-(methylamino)acetamide;hydrochloride typically involves the following steps:

    Bromination: The starting material, 1-ethylbenzimidazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

    Amidation: The brominated intermediate is then reacted with methylamine and acetic anhydride to form the methylaminoacetamide group at the 2nd position.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of 6-bromo-1-ethylbenzimidazole-2-carboxylic acid.

    Reduction: Formation of 1-ethylbenzimidazole-2-methylaminoacetamide.

    Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
  • Used in the development of fluorescent probes for imaging applications.

Medicine:

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Studied as a potential drug candidate for targeting specific molecular pathways.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-bromo-1-ethylbenzimidazol-2-yl)-2-(methylamino)acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(6-chloro-1-ethylbenzimidazol-2-yl)-2-(methylamino)acetamide;hydrochloride
  • N-(6-fluoro-1-ethylbenzimidazol-2-yl)-2-(methylamino)acetamide;hydrochloride
  • N-(6-iodo-1-ethylbenzimidazol-2-yl)-2-(methylamino)acetamide;hydrochloride

Comparison:

  • N-(6-bromo-1-ethylbenzimidazol-2-yl)-2-(methylamino)acetamide;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs.
  • The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate for further chemical modifications.

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